molecular formula C19H34O2 B12592129 prop-2-enyl 10-cyclohexyldecanoate CAS No. 648434-52-0

prop-2-enyl 10-cyclohexyldecanoate

Cat. No.: B12592129
CAS No.: 648434-52-0
M. Wt: 294.5 g/mol
InChI Key: JDBUUGVNHVRTTL-UHFFFAOYSA-N
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Description

Prop-2-enyl 10-cyclohexyldecanoate is an organic compound with the molecular formula C19H34O2 It is characterized by the presence of a prop-2-enyl group attached to a 10-cyclohexyldecanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 10-cyclohexyldecanoate typically involves the esterification of 10-cyclohexyldecanoic acid with prop-2-enol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 10-cyclohexyldecanoate can undergo various chemical reactions, including:

    Oxidation: The prop-2-enyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The prop-2-enyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-enyl 10-cyclohexyldecanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-enyl 10-cyclohexyldecanoate involves its interaction with specific molecular targets. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl 10-cyclohexyldodecanoate
  • Prop-2-enyl 10-cyclohexylundecanoate
  • Prop-2-enyl 10-cyclohexyltridecanoate

Uniqueness

Prop-2-enyl 10-cyclohexyldecanoate is unique due to its specific chain length and the presence of a cyclohexyl group, which imparts distinct physicochemical properties

Properties

CAS No.

648434-52-0

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

prop-2-enyl 10-cyclohexyldecanoate

InChI

InChI=1S/C19H34O2/c1-2-17-21-19(20)16-12-7-5-3-4-6-9-13-18-14-10-8-11-15-18/h2,18H,1,3-17H2

InChI Key

JDBUUGVNHVRTTL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCCCCCCCCC1CCCCC1

Origin of Product

United States

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